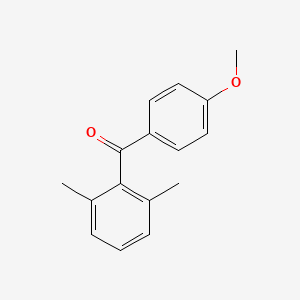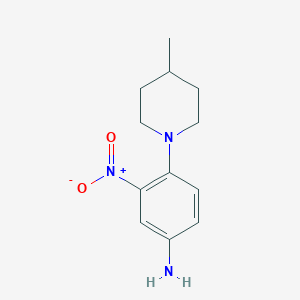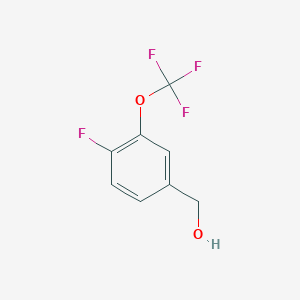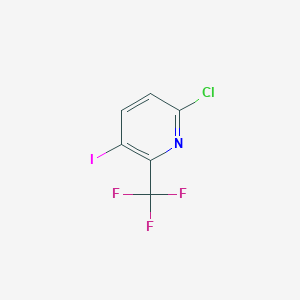
6-氯-3-碘-2-(三氟甲基)吡啶
描述
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains chlorine, iodine, and trifluoromethyl functional groups attached to a pyridine ring
科学研究应用
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
Material Science: Employed in the synthesis of advanced materials with unique properties.
作用机制
Target of Action
It is known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . For instance, 4-Iodo-2-(trifluoromethyl)pyridine, a similar compound, is used as a reagent in the synthesis of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors .
Mode of Action
Tfmps are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Tfmp derivatives are known to have significant biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The presence of fluorine in organic compounds is known to significantly influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have significant biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine. For instance, light exposure can affect the stability of similar compounds . Moreover, the biological activity of pyridine heterocyclic compounds after adding fluorine is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
生化分析
Biochemical Properties
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .
Cellular Effects
The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating the activity of these enzymes, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can alter gene expression and cellular metabolism. For instance, it can inhibit the phosphorylation of specific proteins, leading to changes in cell cycle progression and apoptosis .
Molecular Mechanism
At the molecular level, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent substrate access and reduce the enzyme’s catalytic efficiency. Additionally, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can interact with DNA and RNA, affecting transcription and translation processes. These interactions can lead to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine remains stable under specific storage conditions but can degrade when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the levels of key metabolites in cells. These changes can impact cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and can accumulate in certain tissues. Its distribution is also affected by its hydrophobicity, which allows it to interact with lipid membranes and potentially disrupt membrane integrity .
Subcellular Localization
The subcellular localization of 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the chlorination and fluorination of picoline to introduce the trifluoromethyl group . The iodination step can be achieved using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve vapor-phase reactions or other scalable synthetic methods. The use of advanced chemical intermediates and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the attached functional groups.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the pyridine ring.
Common Reagents and Conditions
Organometallic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
- 2,4-Dichloro-6-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes it a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOXSMHTCBBHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572039 | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945717-57-7 | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
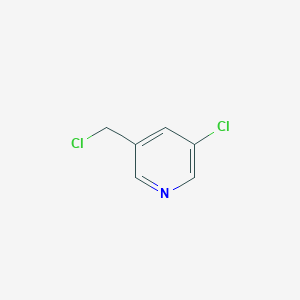
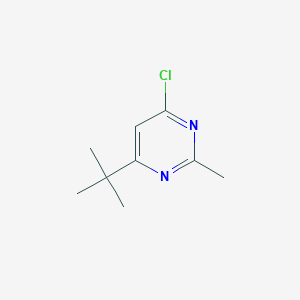

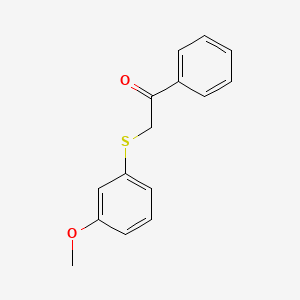


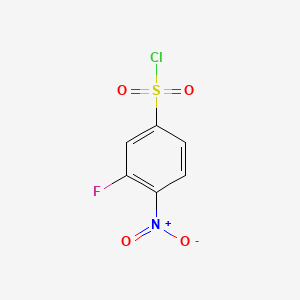
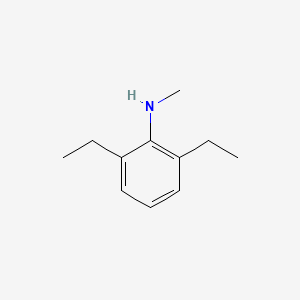
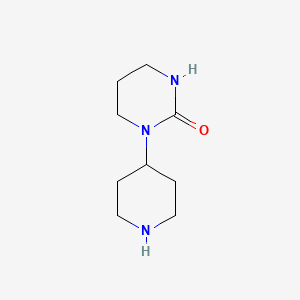
![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
